Methyl 7-acetyl-8-methyl-1-(2-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate
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Overview
Description
Methyl 7-acetyl-8-methyl-1-(2-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[44]nona-2,7-diene-3-carboxylate is a complex organic compound with a unique spiro structure This compound is characterized by its multiple functional groups, including acetyl, methyl, phenyl, and dithia-triazaspiro moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-acetyl-8-methyl-1-(2-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core spiro structure, followed by the introduction of various functional groups through selective reactions. Common reagents used in these reactions include acetyl chloride, methyl iodide, and phenylhydrazine. The reaction conditions often involve the use of catalysts, such as Lewis acids, and solvents like dichloromethane or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the progress and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-acetyl-8-methyl-1-(2-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.
Scientific Research Applications
Methyl 7-acetyl-8-methyl-1-(2-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers study its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound’s derivatives are investigated for their potential therapeutic effects, such as anti-inflammatory and analgesic activities.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its diverse functional groups.
Mechanism of Action
The mechanism of action of Methyl 7-acetyl-8-methyl-1-(2-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 7-acetyl-8-methyl-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate
- Methyl 7-acetyl-8-methyl-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate
Uniqueness
Methyl 7-acetyl-8-methyl-1-(2-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate is unique due to its specific arrangement of functional groups and the presence of the spiro structure. This uniqueness contributes to its distinct chemical reactivity and potential applications. The comparison with similar compounds highlights differences in the position and type of substituents, which can influence the compound’s properties and reactivity.
Properties
Molecular Formula |
C22H21N3O3S2 |
---|---|
Molecular Weight |
439.6 g/mol |
IUPAC Name |
methyl 7-acetyl-8-methyl-4-(2-methylphenyl)-9-phenyl-1,6-dithia-3,4,9-triazaspiro[4.4]nona-2,7-diene-2-carboxylate |
InChI |
InChI=1S/C22H21N3O3S2/c1-14-10-8-9-13-18(14)25-22(30-20(23-25)21(27)28-4)24(17-11-6-5-7-12-17)15(2)19(29-22)16(3)26/h5-13H,1-4H3 |
InChI Key |
LJOMXDWIGKEMBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C3(N(C(=C(S3)C(=O)C)C)C4=CC=CC=C4)SC(=N2)C(=O)OC |
Origin of Product |
United States |
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